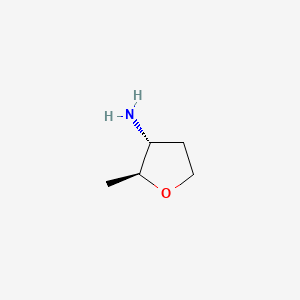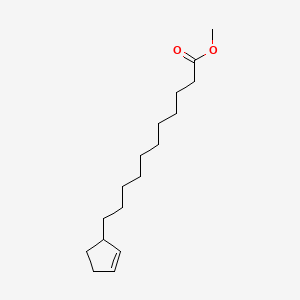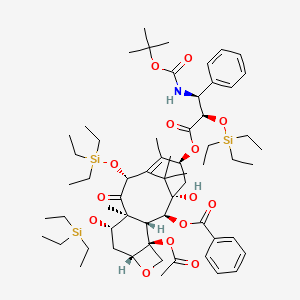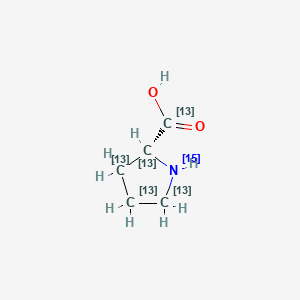
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is a complex organic compound with significant applications in various scientific fieldsHeptanedioic acid is a dicarboxylic acid that plays a crucial role in the biosynthesis of lysine, an essential amino acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- typically involves multiple steps, starting from heptanedioic acid. One common method involves the acetylation of heptanedioic acid followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of solvents such as methanol and the application of heat (e.g., 50°C) are common in the preparation process .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of polymers, adhesives, and other industrial materials.
Wirkmechanismus
The mechanism of action of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in the production of nylon and other polymers.
Suberic Acid: Used in the manufacture of alkyd resins and polyamides.
Azelaic Acid: Known for its applications in skincare and as an industrial chemical.
Uniqueness
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other dicarboxylic acids may not be suitable .
Eigenschaften
Molekularformel |
C10H18N2O5 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-acetamido-6-amino-2-methylheptanedioic acid |
InChI |
InChI=1S/C10H18N2O5/c1-6(13)12-10(2,9(16)17)5-3-4-7(11)8(14)15/h7H,3-5,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
GWGVQRARSJHUPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C)(CCCC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)





![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)

![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
